2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Catalog No.
S571910
CAS No.
1668-54-8
M.F
C5H8N4O
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine

CAS Number

1668-54-8

Product Name

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

IUPAC Name

4-methoxy-6-methyl-1,3,5-triazin-2-amine

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)

InChI Key

NXFQWRWXEYTOTK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC(=N1)OC)N

Synonyms

4-Methoxy-6-methyl-1,3,5-triazin-2-amine; 2-Amino-4-methoxy-6-methyl-s-triazine; 2-Amino-4-methoxy-6-methyl-1,3,5-triazine; 2-Amino-4-methoxy-6-methyl-s-triazine; 2-Amino-4-methyl-6-methoxy-s-triazine; 2-Methoxy-4-methyl-6-amino-1,3,5-triazine; 2-Me

Canonical SMILES

CC1=NC(=NC(=N1)OC)N

The exact mass of the compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of monoamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Urea herbicides -> Sulfonylurea herbicides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8) is a specialized substituted triazine intermediate primarily procured for the commercial synthesis of first-generation sulfonylurea herbicides, including chlorsulfuron, metsulfuron-methyl, and tribenuron-methyl. Structurally defined by a precise 4-methoxy and 6-methyl substitution pattern on the 1,3,5-triazine core, this compound determines the binding affinity and crop selectivity of the downstream acetolactate synthase (ALS) inhibitors. Beyond its role as a synthetic precursor, this compound is a highly stable, persistent metabolite formed via the cleavage of the sulfonylurea bridge. Consequently, it is an essential analytical standard required for regulatory groundwater and soil monitoring protocols, where its distinct physicochemical properties govern its extraction and quantification in environmental matrices [1].

In both synthetic and analytical workflows, substituting 2-amino-4-methoxy-6-methyl-1,3,5-triazine with closely related analogs, such as 2-amino-4,6-dimethoxy-1,3,5-triazine (ADMT) or 2-amino-4,6-dimethylpyrimidine, fundamentally alters the outcome. In synthesis, the specific methyl/methoxy asymmetry is strictly required to produce wheat-selective herbicides like chlorsulfuron; using ADMT yields entirely different active ingredients (e.g., bensulfuron-methyl) with different target weed spectra and crop safety profiles. In environmental analysis, generic substitution fails because this compound is the exact, structurally rigid photolytic and microbial degradation product of its parent herbicides. Analytical methods relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS) require the exact standard to accurately quantify its specific mass-to-charge fragments and distinct UV absorption bands, which differ critically from those of symmetrical dimethoxy triazines[1].

Precursor Specificity in Sulfonylurea Condensation Reactions

The industrial synthesis of chlorsulfuron relies on the condensation of 2-chlorobenzenesulfonyl isocyanate with a substituted triazine. When 2-amino-4-methoxy-6-methyl-1,3,5-triazine is utilized in an inert solvent at mild heating, it yields the target chlorsulfuron molecule, which exhibits high selectivity for wheat crops. If the symmetrical analog 2-amino-4,6-dimethoxy-1,3,5-triazine (ADMT) is used under identical conditions, the condensation produces a structurally distinct sulfonylurea with different herbicidal properties. The specific nucleophilicity of the amino group on the asymmetric ring ensures the correct formation of the sulfonylurea bridge required for targeted acetolactate synthase (ALS) inhibition [1].

Evidence DimensionTarget Herbicide Selectivity & Identity
Target Compound DataYields Chlorsulfuron / Metsulfuron-methyl (Wheat/Barley selective)
Comparator Or BaselineADMT yields Bensulfuron-methyl / Amidosulfuron (Different crop selectivity)
Quantified DifferenceStrict 1:1 structural translation to target active ingredient
ConditionsCondensation with 2-chlorobenzenesulfonyl isocyanate in inert solvent

Buyers must procure the exact asymmetric precursor to manufacture specific, highly regulated wheat-selective sulfonylurea herbicides.

Environmental Persistence and Mineralization Rate as an Analytical Target

As a regulatory analytical standard, 2-amino-4-methoxy-6-methyl-1,3,5-triazine represents the persistent fraction of sulfonylurea degradation in soil. Field and laboratory dissipation studies of metsulfuron-methyl demonstrate that while the parent herbicide degrades rapidly in topsoil (half-life of approximately 6.5 days), the triazine ring undergoes much slower microbial mineralization. Compared to the sulfonamide cleavage fragment, which mineralizes rapidly, the 14C-labeled triazine metabolite shows a significantly lower mineralization rate, making it the primary long-term soil residue. This differential degradation kinetic requires the use of high-purity standards to accurately track the environmental footprint of sulfonylurea applications [1].

Evidence DimensionSoil Mineralization Rate (Persistence)
Target Compound DataSlow microbial mineralization (persistent metabolite)
Comparator Or BaselineSulfonamide fragment: Rapid mineralization
Quantified DifferenceDictates the long-term environmental half-life post-cleavage
Conditions14C-labeled laboratory soil microcosms and field dissipation studies

Environmental testing laboratories must use this specific compound as the benchmark standard because it is the rate-limiting, persistent residue in soil and groundwater.

Photocatalytic Stability and UV-Vis Analytical Differentiation

During the sunlight-induced photodegradation of sulfonylureas, the sulfonylurea bridge cleaves, yielding 2-amino-4-methoxy-6-methyl-1,3,5-triazine as a major photoproduct. For accurate chromatographic separation, this compound exhibits specific UV absorption bands at 195 nm and 210 nm. This spectral signature is distinct from the absorption profiles of the corresponding benzenesulfonamide fragments (which absorb at 202, 222, and 280 nm). Furthermore, in LC-MS/MS workflows, the photoproducts yield a characteristic m/z 141 fragment[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino], allowing precise differentiation from other triazine-class metabolites during sub-parts-per-billion (LOQ = 0.2 µg/kg) environmental screening[1].

Evidence DimensionUV Absorption and MS Fragmentation
Target Compound DataUV bands at 195, 210 nm; characteristic m/z 141 fragment
Comparator Or BaselineBenzenesulfonamide fragments: UV bands at 202, 222, 280 nm
Quantified DifferenceComplete spectral and mass resolution from co-metabolites
ConditionsHPLC-UV and LC-MS/MS analysis of aqueous photodegradation products

Ensures unambiguous identification and quantification of the specific triazine metabolite in complex environmental matrices without cross-interference.

Commercial Synthesis of Acetolactate Synthase (ALS) Inhibitors

This compound is the essential precursor for manufacturing first-generation sulfonylurea herbicides such as chlorsulfuron, metsulfuron-methyl, and tribenuron-methyl, where its asymmetric substitution dictates crop selectivity[1].

Regulatory Groundwater and Soil Monitoring

Used as a high-purity analytical standard in LC-MS/MS workflows to quantify the persistent triazine metabolite in agricultural soils and groundwater, fulfilling environmental compliance requirements [2].

Photodegradation and Remediation Studies

Employed as a stable benchmark compound in advanced oxidation process (AOP) research to evaluate the ultimate mineralization kinetics of triazine-ring pollutants [3].

Physical Description

DryPowde

XLogP3

0.3

Melting Point

259.5 °C

UNII

395VJ06RC4

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (19.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1668-54-8

Wikipedia

2-amino-4-methoxy-6-methyl-1,3,5-triazine

Use Classification

Pesticides -> Herbicides -> Urea herbicides -> Sulfonylurea herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types